7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine
Overview
Description
7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine is a complex organic compound featuring a bromine atom, an imidazole ring, and a benzo[d]imidazole moiety. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of amines with aldehydes or ketones to form imidazole derivatives.
Halogenation: Bromination reactions are used to introduce the bromine atom into the molecular structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the integrity of the compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom into a hydrogen atom, forming a different derivative.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinolin-6-amine: Similar in structure but with a quinoline ring instead of benzo[d]imidazole.
7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazole: Similar but without the methyl group.
Uniqueness: The presence of the methyl group and the specific arrangement of the imidazole and benzo[d]imidazole rings make this compound unique compared to its analogs. These structural differences can lead to variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
4-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-3-methylbenzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5/c1-17-6-15-8-3-2-7(9(12)10(8)17)16-11-13-4-5-14-11/h2-3,6H,4-5H2,1H3,(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZZNTGAKAHBHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=C(C=C2)NC3=NCCN3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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